molecular formula C18H32BrN B14446075 1-Tridecylpyridin-1-ium bromide CAS No. 73491-93-7

1-Tridecylpyridin-1-ium bromide

Cat. No.: B14446075
CAS No.: 73491-93-7
M. Wt: 342.4 g/mol
InChI Key: DGNBZUZCZMKTSU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tridecylpyridin-1-ium bromide is a quaternary ammonium compound, specifically a pyridinium salt It is characterized by a long alkyl chain (tridecyl group) attached to the nitrogen atom of the pyridine ring, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tridecylpyridin-1-ium bromide can be synthesized through a quaternization reaction. This involves the reaction of pyridine with 1-bromotridecane. The reaction typically occurs in an anhydrous solvent such as acetone or acetonitrile, under reflux conditions. The reaction can be represented as follows: [ \text{Pyridine} + \text{1-Bromotridecane} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Tridecylpyridin-1-ium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be replaced by other nucleophiles.

    Oxidation and Reduction: The pyridinium ring can participate in redox reactions under specific conditions.

    Hydrolysis: The compound can hydrolyze in the presence of water, especially under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as hydroxide, chloride, or acetate can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substitution: Formation of corresponding pyridinium salts with different anions.

    Oxidation: Oxidized derivatives of the pyridinium ring.

    Reduction: Reduced forms of the pyridinium ring, potentially leading to pyridine derivatives.

Scientific Research Applications

1-Tridecylpyridin-1-ium bromide has diverse applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Investigated for its antimicrobial properties and potential use in disinfectants.

    Medicine: Explored for its role in drug delivery systems due to its surfactant properties.

    Industry: Utilized in formulations of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-tridecylpyridin-1-ium bromide is primarily attributed to its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the pyridinium head group interacts with polar environments. This amphiphilic nature allows it to disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ability to form micelles and emulsions is leveraged in various industrial applications.

Comparison with Similar Compounds

    1-Dodecylpyridin-1-ium Bromide: Similar structure with a shorter alkyl chain.

    1-Tetradecylpyridin-1-ium Bromide: Similar structure with a longer alkyl chain.

    1-Decylpyridin-1-ium Bromide: Another pyridinium salt with a decyl group.

Uniqueness: 1-Tridecylpyridin-1-ium bromide is unique due to its specific alkyl chain length, which balances hydrophobic and hydrophilic interactions effectively. This balance enhances its surfactant properties, making it particularly useful in applications requiring efficient emulsification and antimicrobial activity.

Properties

CAS No.

73491-93-7

Molecular Formula

C18H32BrN

Molecular Weight

342.4 g/mol

IUPAC Name

1-tridecylpyridin-1-ium;bromide

InChI

InChI=1S/C18H32N.BrH/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19;/h12,14-15,17-18H,2-11,13,16H2,1H3;1H/q+1;/p-1

InChI Key

DGNBZUZCZMKTSU-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCC[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.